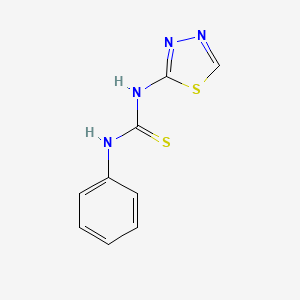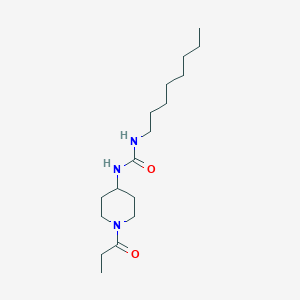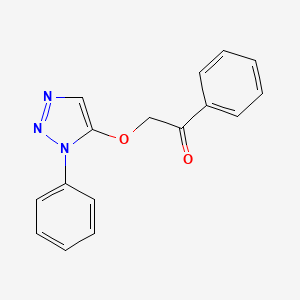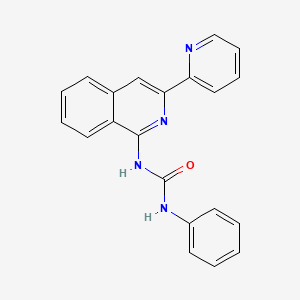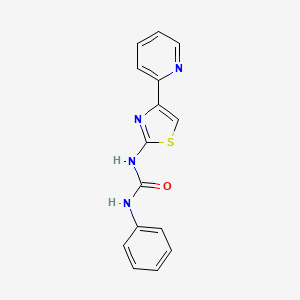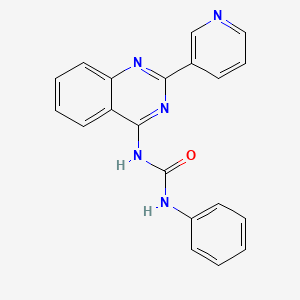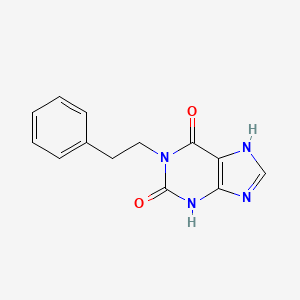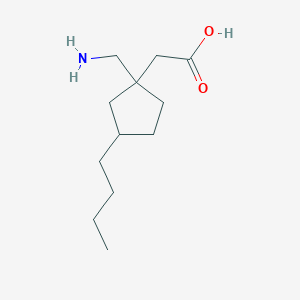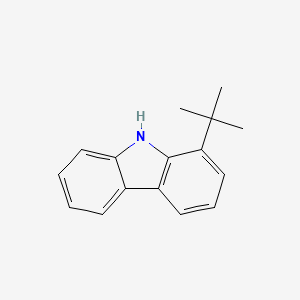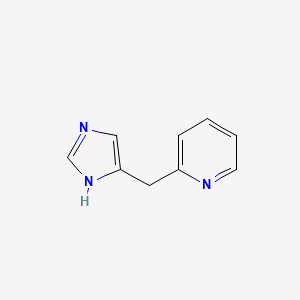
2-((1H-imidazol-4-yl)methyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1H-imidazol-4-yl)methyl)pyridine is a heterocyclic organic compound that features both an imidazole and a pyridine ring
准备方法
合成路线和反应条件
2-((1H-咪唑-4-基)甲基)吡啶的合成通常涉及咪唑环的形成,然后将其连接到吡啶部分。 一种常见的方法是在镍催化剂存在下使酰胺-腈环化 。 反应条件温和,允许包含各种官能团,包括芳基卤化物和芳香杂环 。
工业生产方法
虽然关于 2-((1H-咪唑-4-基)甲基)吡啶的具体工业生产方法没有得到广泛的记录,但一般方法将涉及可扩展的合成路线,以确保高产率和纯度。 这可能包括连续流动合成和使用自动化反应器来优化反应条件并最大限度地减少副产物。
化学反应分析
反应类型
2-((1H-咪唑-4-基)甲基)吡啶可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的 N-氧化物。
还原: 还原反应可以将咪唑环转化为更饱和的形式。
取代: 亲电和亲核取代反应可以在咪唑环和吡啶环上发生。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 在各种条件下使用卤素、烷基卤化物和有机金属化合物等试剂。
主要生成产物
从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化通常会产生 N-氧化物,而取代反应可以将各种官能团引入咪唑环或吡啶环上。
科学研究应用
2-((1H-咪唑-4-基)甲基)吡啶在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其在配位化学中作为配体的潜力及其与生物大分子的相互作用。
医学: 探索其潜在的治疗特性,包括抗菌和抗癌活性。
工业: 用于开发具有特定电子或光学性能的新材料。
作用机制
2-((1H-咪唑-4-基)甲基)吡啶的作用机制与其与各种分子靶标的相互作用有关。 在生物系统中,它可以与酶或受体结合,调节其活性。 咪唑环可以与金属离子配位,影响催化过程和电子转移途径。
相似化合物的比较
类似化合物
组氨酸: 一种具有咪唑侧链的氨基酸,其结构与 2-((1H-咪唑-4-基)甲基)吡啶相似。
吡哆醇: 维生素 B6 的一种形式,含有吡啶环。
甲硝唑: 一种含有咪唑环的抗生素。
独特性
2-((1H-咪唑-4-基)甲基)吡啶的独特性在于其双环结构,结合了咪唑和吡啶的特性。 这种二元性使其能够参与比仅具有其中一个环的化合物更广泛的化学反应和相互作用。
属性
CAS 编号 |
87976-01-0 |
|---|---|
分子式 |
C9H9N3 |
分子量 |
159.19 g/mol |
IUPAC 名称 |
2-(1H-imidazol-5-ylmethyl)pyridine |
InChI |
InChI=1S/C9H9N3/c1-2-4-11-8(3-1)5-9-6-10-7-12-9/h1-4,6-7H,5H2,(H,10,12) |
InChI 键 |
YSOIYRCVNZBHGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CC2=CN=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


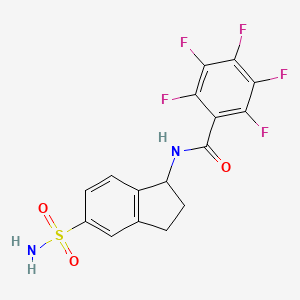
![1-Methoxy-6-phenyl-6H-benzo[c]chromen-8-ylamine](/img/structure/B10840415.png)
